(Z)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide
Description
The compound (Z)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide is a benzothiazole-derived molecule featuring a unique combination of substituents:
- Benzo[d]thiazol-2(3H)-ylidene core: A heterocyclic system with a thiazole ring fused to a benzene group.
- 6-Chloro-3-ethyl substituents: A chlorine atom at position 6 and an ethyl group at position 3, influencing steric and electronic properties.
This compound’s Z-configuration at the imine bond (C=N) stabilizes the thiazole tautomer, a structural feature critical for its reactivity and biological interactions.
Properties
IUPAC Name |
N-(6-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)-4-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O4S2/c1-2-24-17-8-5-15(21)13-18(17)29-20(24)22-19(25)14-3-6-16(7-4-14)30(26,27)23-9-11-28-12-10-23/h3-8,13H,2,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUOJKKWKXFIBOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C17H12ClN3OS2
- Molecular Weight : 373.88 g/mol
- Density : 1.51 g/cm³ (predicted)
- Boiling Point : 578.2 °C (predicted)
- Acidity Constant (pKa) : -2.34 (predicted) .
Synthesis
The synthesis of this compound typically involves the reaction between appropriate benzothiazole derivatives and morpholino sulfonyl benzamide under controlled conditions. The synthetic pathway often includes steps such as nucleophilic substitutions and condensation reactions to achieve the desired structure.
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. Notably, it has shown promising results in inhibiting the proliferation of various cancer cell lines:
- Cell Lines Tested : A431 (human epidermoid carcinoma), A549, and H1299 (non-small cell lung cancer).
- Methodology : MTT assay was employed to evaluate cell viability, while flow cytometry was used to assess apoptosis and cell cycle arrest.
Results indicated that at concentrations of 1, 2, and 4 μM, the compound significantly inhibited cell growth and induced apoptosis in these cell lines, similar to other potent derivatives like B7 and 4i .
Anti-inflammatory Activity
In addition to its anticancer properties, the compound has been evaluated for its anti-inflammatory effects. Research demonstrated that it reduced the expression levels of inflammatory cytokines such as IL-6 and TNF-α in RAW264.7 mouse monocyte macrophages through enzyme-linked immunosorbent assay (ELISA) techniques. This suggests a dual mechanism where it not only targets cancer cells but also modulates inflammatory responses .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Cell Proliferation : The compound disrupts the cell cycle, leading to increased apoptosis in cancer cells.
- Modulation of Inflammatory Pathways : By reducing pro-inflammatory cytokines, it may help in managing inflammation-related conditions.
- Targeting Specific Receptors : Similar compounds have shown affinity towards various tumor receptors, indicating that this compound might also engage specific molecular targets within cancer pathways .
Case Studies
A recent study synthesized a series of benzothiazole derivatives, including this compound, and evaluated their biological activities using a variety of assays. The findings revealed that modifications to the benzothiazole core could enhance anticancer efficacy while maintaining low toxicity profiles .
Summary Table of Biological Activities
| Activity Type | Assay Method | Cell Lines Tested | Results |
|---|---|---|---|
| Anticancer | MTT Assay | A431, A549, H1299 | Significant inhibition at 1-4 μM |
| Apoptosis Induction | Flow Cytometry | A431, A549 | Increased apoptosis observed |
| Anti-inflammatory | ELISA | RAW264.7 | Reduced IL-6 and TNF-α levels |
Comparison with Similar Compounds
Triazole-Thiones and Sulfonyl-Substituted Derivatives
Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones (e.g., compounds 7–9 from ) share functional similarities with the target molecule:
- Sulfonyl Groups: Both classes incorporate sulfonyl moieties (phenylsulfonyl vs. morpholinosulfonyl). The morpholine ring in the target compound likely enhances solubility compared to aromatic sulfonyl groups in triazoles .
- Halogen Substituents : The 6-chloro group in the target compound mirrors halogenation in triazole derivatives (e.g., 2,4-difluorophenyl groups), which influence electronic effects and binding interactions.
- Tautomerism : Triazole-thiones exist in equilibrium between thiol and thione forms, akin to the Z-configuration stabilization in the target compound’s imine bond .
Key Data :
| Feature | Target Compound | Triazole-Thiones (7–9) |
|---|---|---|
| Sulfonyl Group | Morpholinosulfonyl | 4-X-phenylsulfonyl (X=H, Cl, Br) |
| Halogen Substituent | 6-Chloro | 2,4-Difluorophenyl |
| Tautomerism | Z-imine stabilization | Thione-thiol equilibrium |
| IR ν(C=S) (cm⁻¹) | Not reported | 1247–1255 |
Thiadiazol-2-ylidene Benzamides
Compounds like N-[3-(3-methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4g) () exhibit structural parallels:
- Heterocyclic Core : Both feature a five-membered ring (thiadiazole vs. benzothiazole) with delocalized electron systems.
- Benzamide Linkage : The para-substituted benzamide group in the target compound contrasts with meta-substituted aryl groups in thiadiazole derivatives.
- Electronic Effects: The morpholinosulfonyl group in the target compound introduces strong electron-withdrawing effects, whereas the dimethylamino-acryloyl group in 4g provides electron-donating properties .
Key Data :
| Feature | Target Compound | Thiadiazol-2-ylidene (4g) |
|---|---|---|
| Core Structure | Benzo[d]thiazol-2(3H)-ylidene | 3H-[1,3,4]-thiadiazol-2-ylidene |
| IR ν(C=O) (cm⁻¹) | Not reported | 1638–1690 (dual carbonyls) |
| Substituent Effects | Electron-withdrawing (sulfonyl) | Electron-donating (dimethylamino) |
Thiazole-Admantane Hybrids
The compound N-((Z)-4-((3r,5r,7r)-adamantan-1-yl)-3-(3-amino-1,4-dioxo-1,4-dihydronaphthalen-2-yl)thiazol-2(3H)-ylidene)-2,6-difluorobenzamide () shares a thiazole core and Z-configuration:
- Bulk Substituents: The adamantane group in ’s compound and the morpholinosulfonyl group in the target both introduce steric bulk but differ in hydrophobicity (adamantane is lipophilic vs. morpholinosulfonyl’s polarity).
- Enzyme Interactions: highlights enzyme inhibitory activity linked to the thiazole-naphthoquinone hybrid, suggesting the target compound’s sulfonyl group could modulate similar biological targets .
Key Data :
| Feature | Target Compound | Thiazole-Admantane Hybrid |
|---|---|---|
| Core Configuration | Z-imine | Z-configuration |
| Key Substituent | Morpholinosulfonyl | Adamantane + naphthoquinone |
| Bioactivity | Not reported | Enzyme inhibitory activity |
Physicochemical and Spectral Properties
- IR Spectroscopy : The absence of ν(C=O) bands in triazole-thiones (1663–1682 cm⁻¹ in precursors vs. absence in tautomers) contrasts with the target compound’s expected carbonyl vibrations from the benzamide group .
- Synthetic Routes: The target compound’s synthesis likely involves condensation reactions akin to triazole-thione formation (e.g., hydrazide-isothiocyanate coupling) but with morpholinosulfonyl-specific reagents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
